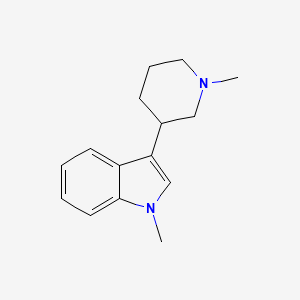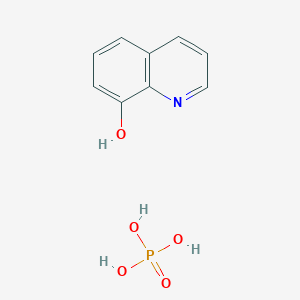
3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Indolin-5-yl)benzaldehyde is an organic compound that features an indole moiety fused to a benzaldehyde group. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzaldehyde group adds to the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Indolin-5-yl)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Vilsmeier-Haack reaction, where indole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.
Industrial Production Methods: Industrial production of 3-(Indolin-5-yl)benzaldehyde may involve multi-step processes starting from readily available precursors. The process often includes steps like nitration, reduction, and cyclization to form the indole ring, followed by formylation to introduce the benzaldehyde group.
Types of Reactions:
Oxidation: 3-(Indolin-5-yl)benzaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 3-(Indolin-5-yl)benzoic acid.
Reduction: 3-(Indolin-5-yl)benzyl alcohol.
Substitution: 3-(5-Bromoindolin-5-yl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(Indolin-5-yl)benzaldehyde has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Indolin-5-yl)benzaldehyde involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The benzaldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxaldehyde: Similar structure but with the formyl group at a different position.
3-(Indol-3-yl)propionaldehyde: Contains a propionaldehyde group instead of a benzaldehyde group.
5-Bromoindole-3-carboxaldehyde: A halogenated derivative with different reactivity.
Uniqueness: 3-(Indolin-5-yl)benzaldehyde is unique due to the specific positioning of the benzaldehyde group on the indole ring, which imparts distinct reactivity and biological properties
Eigenschaften
CAS-Nummer |
893738-96-0 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-5,8-10,16H,6-7H2 |
InChI-Schlüssel |
BDTKLXXSSAJGTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)



![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)






